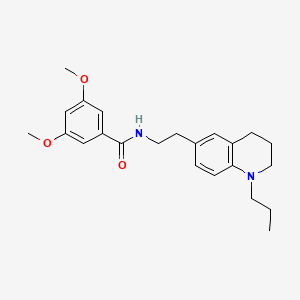

![molecular formula C11H19NO B2989507 1-(Oxan-4-yl)-2-azaspiro[3.3]heptane CAS No. 1864081-89-9](/img/structure/B2989507.png)

1-(Oxan-4-yl)-2-azaspiro[3.3]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

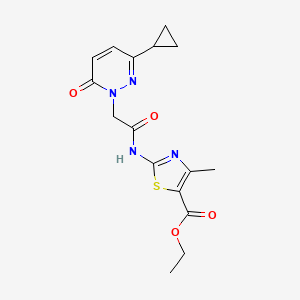

“1-(Oxan-4-yl)-2-azaspiro[3.3]heptane” seems to be a spirocyclic compound, which means it has two rings sharing a single atom . The “Oxan-4-yl” part suggests the presence of an oxane (a type of ether) functional group, and “azaspiro[3.3]heptane” indicates a spiro compound with a seven-membered ring and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the spirocyclic nature of the compound and the presence of heteroatoms (oxygen and nitrogen). Unfortunately, without specific data or studies, it’s difficult to provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like density, color, hardness, melting and boiling points, and reactivity . Without specific data on “this compound”, it’s challenging to provide these details.Wissenschaftliche Forschungsanwendungen

Regioselective Cycloaddition for Spirocyclic Compounds Synthesis

Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, related to the 1-(Oxan-4-yl)-2-azaspiro[3.3]heptane structure, are synthesized through a highly regioselective 1,3-dipolar cycloaddition. This method allows the creation of two diastereoisomers and is a crucial step in synthesizing complex spirocyclic compounds for various scientific applications (Molchanov & Tran, 2013).

Improving Solubility and Stability with Sulfonate Salts

An improved synthesis technique for the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane has been developed, highlighting its isolation as a sulfonic acid salt. This approach enhances the compound's solubility and stability, offering broader application in chemical reactions and research fields (van der Haas et al., 2017).

Spirocyclic Oxetane-Fused Benzimidazole

The synthesis of 2-oxa-7-azaspiro[3.5]nonane demonstrates the conversion of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, into o-cycloalkylaminoacetanilides. This process utilizes oxidative cyclizations, expanding the utility of spirocyclic oxetane in creating novel tetracyclic systems (Gurry, McArdle, & Aldabbagh, 2015).

Angular Spirocyclic Azetidines Synthesis

The synthesis of novel angular azaspiro[3.3]heptanes, including methods to create gem-difluoro and gem-dimethyl variants, showcases efficient strategies to produce these complex structures. These building blocks are essential for drug discovery and can be synthesized on a preparative scale for inclusion in drug libraries (Guerot et al., 2011).

Reductive Cleavage and Transformations

Methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates undergo reductive cleavage, leading to the formation of bi- or tricyclic lactams or lactones. This process is vital for generating complex cyclic structures, proving the versatility of spiro compounds in synthetic organic chemistry (Molchanov et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(oxan-4-yl)-2-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-4-11(5-1)8-12-10(11)9-2-6-13-7-3-9/h9-10,12H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPCDQSIEYKCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CNC2C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989428.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989432.png)

![2-Chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2989444.png)

![Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2989445.png)